molecular formula C11H15NOSi B1584158 Phenyl-trimethylsilanyloxy-acetonitrile CAS No. 25438-37-3

Phenyl-trimethylsilanyloxy-acetonitrile

Cat. No. B1584158
CAS RN: 25438-37-3
M. Wt: 205.33 g/mol
InChI Key: DTAFQWDNWAXRLX-UHFFFAOYSA-N
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Description

Phenyl-trimethylsilanyloxy-acetonitrile is a chemical compound with the molecular formula C11H15NOSi . It is also known as alpha-trimethylsilyloxyphenylacetonitrile .


Molecular Structure Analysis

The molecule contains a total of 39 bond(s). There are 18 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 nitrile(s) (aliphatic), and 1 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

Phenyl-trimethylsilanyloxy-acetonitrile has a molecular weight of 205.33 g/mol . The boiling point is 91 °C/0.5 mmHg (lit.) and it has a density of 0.978 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Hydroxyphenylacetonitriles

    Phenyl-trimethylsilanyloxy-acetonitrile is instrumental in synthesizing 2-(2-hydroxyphenyl)acetonitriles. These compounds are generated through the reaction of trimethylsilyl cyanide and o-quinone methides from 2-(1-tosylalkyl)phenols. This method offers a concise and efficient route for benzofuranone derivatives (Wu, Gao, Chen, & Zhou, 2014).

  • Thioether Synthesis

    A method for synthesizing thioethers directly from phenyl N-sulfonamide using trimethylsilyl iodide showcases the utility of phenyl-trimethylsilanyloxy-acetonitrile in creating sulfur-containing compounds without the need for transition metal catalysts (Gondi, 2020).

Analytical Chemistry Applications

  • Separations Based on Pi-Pi Interactions

    Studies have explored the roles of methanol and acetonitrile in the retention mechanism of various compounds using a reversed phase phenyl column. Acetonitrile's influence on pi-pi interactions between analytes and the phenyl groups in the stationary phase is significant in this context (Yang, Fazio, Munch, & Drumm, 2005).

  • Chromatographic Separation

    High-pressure liquid chromatography uses phenyl-trimethylsilanyloxy-acetonitrile for optimizing the resolution of various therapeutic agents. This includes the separation of diuretic-antihypertensive mixtures, demonstrating its critical role in pharmaceutical analysis (Honigberg, Stewart, Smith, & Hester, 1975).

Catalytic and Chemical Reaction Studies

  • Isocyanate Reactions

    The kinetics of phenyl isocyanate reactions in acetonitrile are crucial for understanding the formation of various compounds such as N-butyl phenylcarbamate and triphenylisocyanurate. This illustrates the role of phenyl-trimethylsilanyloxy-acetonitrile in facilitating complex organic reactions (Wong & Frisch, 1986).

  • Ene-Addition Reactions

    The reactivity of the silicon-carbon double bond in reactions with acetone is significantly affected by the presence of acetonitrile, suggesting a role for phenyl-trimethylsilanyloxy-acetonitrile in such reactions. This study is crucial for understanding the kinetics and mechanism of these reactions (Bradaric & Leigh, 1998).

Environmental and Safety Applications

  • Contamination Detection in Acetonitrile: A zinc porphyrin-based receptor has been used as a probe for detecting contaminants in acetonitrile. This application demonstrates the utility of phenyl-trimethylsilanyloxy-acetonitrile in environmental monitoring and safety (Yoon, Lee, Jeong, Gee, & Jang, 2012).

Photocatalytic Applications

  • Photocatalytic Conversion of CO2: An iron-substituted tetraphenyl porphyrin catalyzes the photoinduced conversion of CO2 into CO under visible-light irradiation in aqueous solutions, including acetonitrile/water mixtures. This showcases the potential of phenyl-trimethylsilanyloxy-acetonitrile in renewable energy and environmental chemistry (Rao, Bonin, & Robert, 2017).

Safety And Hazards

Phenyl-trimethylsilanyloxy-acetonitrile is a chemical compound used in laboratory settings. It’s important to handle it with care, using appropriate safety measures. It’s recommended to use it only in well-ventilated areas and to avoid contact with skin and eyes .

properties

IUPAC Name

2-phenyl-2-trimethylsilyloxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAFQWDNWAXRLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345558
Record name Phenyl-trimethylsilanyloxy-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-trimethylsilanyloxy-acetonitrile

CAS RN

25438-37-3
Record name Phenyl-trimethylsilanyloxy-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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